2-Methyl-4-(pyridin-2-yl)but-3-yn-2-ol
Overview
Description
“2-Methyl-4-(pyridin-2-yl)but-3-yn-2-ol” is a chemical compound with the CAS Number: 55384-91-3 . It has a molecular weight of 161.2 and its IUPAC name is 2-methyl-4-(4-pyridinyl)-3-butyn-2-ol . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “2-Methyl-4-(pyridin-2-yl)but-3-yn-2-ol” is 1S/C10H11NO/c1-10(2,12)6-3-9-4-7-11-8-5-9/h4-5,7-8,12H,1-2H3 . The crystal structure of a similar compound, 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, has been reported . It is monoclinic, with a = 5.901 (2) Å, b = 13.380 (4) Å, c = 11.537 (3) Å, β = 95.760 (5)°, V = 906.3 Å3, Z = 4 .Physical And Chemical Properties Analysis
“2-Methyl-4-(pyridin-2-yl)but-3-yn-2-ol” is a solid compound . Its molecular weight is 161.2 .Scientific Research Applications
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Crystallography
- The compound “2-Methyl-4-(pyridin-3-yl)but-3-yn-2-ol” has been studied for its crystal structure . The study was published in the journal “Zeitschrift für Kristallographie - New Crystal Structures”.
- The crystal structure was determined using X-ray diffraction methods. The compound crystallizes in the monoclinic space group P2 1 /c with unit cell parameters a = 5.901 (2) Å, b = 13.380 (4) Å, c = 11.537 (3) Å, β = 95.760 (5)°, V = 906.3 Å 3, Z = 4 .
- The results showed that the crystal structure was successfully determined with R gt (F) = 0.0488, wR ref (F 2) = 0.1222, T = 298 K .
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Chemical Properties
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Pharmaceutical Research
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Synthesis of Other Compounds
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Heterocyclic Compound Synthesis
- This compound could potentially be used in the synthesis of alkynyl-substituted pyrazine and pyridine derivatives . These derivatives have been used in the preparation of pentathiepins with potential anticancer and antibacterial activities, the preparation of neuronal acetylcholine-gated ion channel agonists, and the synthesis of naphthofurans .
- The methods of application would involve palladium-catalyzed Sonogashira cross-coupling reactions between aryl halides and alkynes .
- The outcomes of such research could include the synthesis of new compounds with potential applications in various fields, such as pharmaceutical chemistry .
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Pharmaceutical Applications
- “2-Methyl-4-(pyridin-2-yl)but-3-yn-2-ol” could potentially be used in the development of new pharmaceuticals . For example, it could be used in the synthesis of new drugs for treating and/or preventing allergic and immune diseases, inflammatory dermatosis, and neurodegenerative disorders .
- The outcomes of such research could include the development of new therapeutic strategies for various diseases .
properties
IUPAC Name |
2-methyl-4-pyridin-2-ylbut-3-yn-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-10(2,12)7-6-9-5-3-4-8-11-9/h3-5,8,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUWIVMOMHEALF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=CC=N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351380 | |
Record name | 2-Methyl-4-(pyridin-2-yl)but-3-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(pyridin-2-yl)but-3-yn-2-ol | |
CAS RN |
29767-97-3 | |
Record name | 2-Methyl-4-(pyridin-2-yl)but-3-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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